6-(thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-(Thiophen-2-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound featuring a thiophene ring and a nitrile group Spiro compounds are characterized by their unique three-dimensional structures, which often impart distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophen-2-yl)-2-oxaspiro[3One common approach is the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the thiophene and nitrile moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of scalable reaction conditions, such as continuous flow chemistry, to facilitate large-scale synthesis. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-(thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to pronounced biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different heterocyclic ring.
Thiophene derivatives: Compounds containing the thiophene ring but lacking the spirocyclic structure.
Spirocyclic nitriles: Compounds with similar spirocyclic cores but different substituents.
Uniqueness
6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the combination of its spirocyclic core, thiophene ring, and nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1550296-07-5 |
---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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